molecular formula C27H26FN3O2S B2669712 N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115332-23-4

N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2669712
CAS No.: 1115332-23-4
M. Wt: 475.58
InChI Key: RJMZYEVKCMOPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide ( 1115332-23-4) is a synthetic quinazolinone derivative with a molecular formula of C27H26FN3O2S and a molecular weight of 475.6 g/mol . This compound is supplied with a minimum purity of 95%+ and is intended for research and development applications only . Quinazolinones represent a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities . The core quinazolinone structure is known to be associated with a range of pharmacological properties, and the specific substitution pattern on this molecule, including the 4-fluorophenyl and 2-methylbenzylthio groups, makes it a valuable intermediate for exploring new chemical spaces in drug discovery . Researchers can utilize this compound in the design and synthesis of novel molecules, particularly for investigating structure-activity relationships in projects targeting quinazolinone-based bioactive agents. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-diethyl-3-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)19-10-15-23-24(16-19)29-27(34-17-20-9-7-6-8-18(20)3)31(26(23)33)22-13-11-21(28)12-14-22/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMZYEVKCMOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline intermediate with 2-methylbenzylthiol under conditions that promote thioether bond formation, such as the use of a base like sodium hydride.

    Amidation: The final step involves the amidation of the carboxylic acid group with diethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The 2-((2-methylbenzyl)thio) moiety undergoes nucleophilic displacement reactions under oxidative or basic conditions. Key findings include:

Reaction ConditionsReagents/NucleophilesProducts FormedYieldSource
I₂/DMSO (80°C, air)Alcohols (e.g., MeOH)α-Carbonyl-N,O-acetals38–94%
MsOH (cat., RT)Amines, thiolsFunctionalized N,S-derivatives46–96%
PPh₃/Et₃N (CH₂Cl₂)Robinson–Gabriel oxazole derivatives96%

Mechanistic Pathway :

  • Iodine-mediated oxidative cleavage of the thioether generates an electrophilic α-carbonyl intermediate, enabling nucleophilic attack by alcohols or amines .

  • Lawesson’s reagent facilitates sulfur insertion, converting acetals to thiazoles .

Oxidation Reactions

The 4-oxo-3,4-dihydroquinazoline core is susceptible to further oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
O₂ (air)/DMSO80°C, 15 hHydroxylated quinazolinonesRegioselective at C3 position
H₂O₂/AcOHRT, 12 hSulfoxide derivativesLimited stereochemical control

Key Insight :
DMSO acts as both solvent and oxygen donor in iodine-catalyzed oxidations, forming hydroxylated intermediates critical for downstream coupling reactions .

Hydrolysis of the Carboxamide Group

The N,N-diethylcarboxamide group undergoes hydrolysis under acidic or enzymatic conditions:

ConditionsReagentsProductsApplicationSource
6M HCl (reflux)7-Carboxylic acid derivativeBioactivity optimization
Lipase (pH 7.4)BufferFree amine + diethylamineProdrug activation

Structural Impact :
Hydrolysis enhances polarity, improving water solubility for pharmacological testing.

Cross-Coupling Reactions

The 4-fluorophenyl and 2-methylbenzyl groups participate in Pd-catalyzed couplings:

Reaction TypeCatalysts/ReagentsCoupling PartnersYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids55–78%
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary amines62%

Example :
Coupling with 4-methoxyphenylboronic acid yielded a biphenyl analogue with enhanced tyrosine kinase inhibition (IC₅₀ = 0.87 μM) .

Cyclization Reactions

The quinazoline scaffold facilitates intramolecular cyclization:

ConditionsReagentsProductsYieldSource
POCl₃ (RT)Chlorinated oxazole derivatives82%
Ac₂O (reflux)Fused pyrimidine systems67%

Notable Transformation :
Treatment with POCl₃ followed by Robinson–Gabriel cyclization produced trisubstituted oxazoles with retained fluorophenyl pharmacophore .

Functionalization of the 4-Oxo Group

The 4-oxo group undergoes condensation reactions:

ReagentConditionsProductsYieldSource
NH₂OH·HCl/NaOAcEtOH, refluxOxime derivatives58%
HydrazinesDMF, 100°CHydrazone analogues73%

Structural Confirmation :
Single-crystal X-ray diffraction validated the (E)-configuration of oxime derivatives .

Radical-Mediated Modifications

Iodine radical pathways enable unconventional functionalization:

InitiatorSubstratesProductsYieldSource
I₂/hν (CHCl₃)Alkenes, alkynesHalogenated adducts39–90%

Mechanism :
I₂ generates α-amino ketone radicals, which combine with O₂ to form peroxide intermediates .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives have gained attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has shown promise in several areas:

1.1 Anti-Cancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the micromolar range . The mechanism often involves the inhibition of key signaling pathways such as EGFR and HER2, making these compounds valuable in targeted cancer therapies.

1.2 Anti-Inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Quinazolines have been reported to inhibit inflammatory mediators and cytokines, suggesting their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity
Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The specific compound may inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis or protein function .

Pharmacological Insights

2.1 Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action:

  • EGFR Inhibition : Compounds in this class often act as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Multi-Kinase Inhibition : Some derivatives exhibit multi-target activity by inhibiting various kinases involved in tumor progression and metastasis .

2.2 Case Studies
Several studies have documented the efficacy of quinazoline derivatives:

  • A study on a related compound demonstrated potent activity against MCF7 cells with an IC50 value significantly lower than standard chemotherapeutics like gefitinib .
  • Another investigation highlighted the anti-inflammatory potential of a similar quinazoline derivative, which showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits growth of MCF7 and A549 cell lines
Anti-InflammatoryReduces inflammatory mediator release
AntimicrobialExhibits activity against various pathogens

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Substituents at the 2-Position (Thioether Group)

The 2-position of the quinazolinone core in the target compound features a (2-methylbenzyl)thio group. Key analogs with variations at this position include:

  • Compounds 11–16 () : These derivatives feature a thio-linked acetamide group (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide) with aryl substituents. The acetamide spacer introduces additional hydrogen-bonding capacity compared to the target’s direct benzyl-thio linkage .

Table 1: 2-Position Substituent Variations

Compound Name 2-Position Substituent Key Structural Impact
Target Compound (2-methylbenzyl)thio Moderate steric bulk, lipophilic
N,N-Diethyl-2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-... (4-fluorobenzyl)thio Enhanced electronegativity, polarity
Compounds 11–16 Thio-acetamide-aryl Increased hydrogen-bonding potential

Substituents at the 3-Position (Aromatic Ring)

The 3-position of the target compound is occupied by a 4-fluorophenyl group. Analogs with alternative substitutions include:

  • 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide : A 4-chlorobenzyl group introduces greater lipophilicity and electron-withdrawing effects compared to 4-fluorophenyl.
  • AJ5a–j (): These 4-oxo-thiazolidine-quinazolinone hybrids feature 3-(4-fluorophenyl) groups, highlighting the prevalence of fluorinated aromatic rings in bioactive derivatives .

Table 2: 3-Position Substitution Impact

Compound Name 3-Position Substituent Functional Implication
Target Compound 4-fluorophenyl Balanced lipophilicity, metabolic stability
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-... 4-chlorobenzyl Increased lipophilicity, steric bulk
AJ5a–j 4-fluorophenyl Common in antimicrobial scaffolds

Carboxamide Substituents at the 7-Position

The N,N-diethyl carboxamide group in the target compound contrasts with other derivatives:

  • Compounds 11–16 () : These feature N-(substituted phenyl)carboxamide groups (e.g., 4-ethylphenyl, 3,5-dimethoxyphenyl), which introduce aromatic π-π interactions but reduce solubility compared to alkyl carboxamides .
  • 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-... : An N-(4-fluorobenzyl) group replaces the carboxamide, drastically altering hydrogen-bonding and polarity.

Table 3: Carboxamide Group Variations

Compound Name 7-Position Substituent Key Property Impact
Target Compound N,N-diethyl carboxamide Enhanced solubility, metabolic stability
Compounds 11–16 N-(substituted phenyl) Reduced solubility, aromatic interactions
3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-... N-(4-fluorobenzyl) Increased rigidity, altered polarity

Spectroscopic and Analytical Data Comparisons

  • IR Spectroscopy :

    • The target’s carboxamide C=O stretch is expected near 1663–1682 cm⁻¹, consistent with analogs in and .
    • Absence of νS-H (~2500–2600 cm⁻¹) in the target confirms the thione tautomer, as seen in triazole derivatives .
  • NMR Data: Quinazolinone protons (e.g., H-5, H-6) in the target are anticipated near δ 7.5–8.5 ppm (¹H NMR), aligning with data for compounds 11–16 . The N,N-diethyl group’s CH₃ and CH₂ signals would appear at δ 1.1–1.3 ppm and δ 3.3–3.5 ppm, respectively, distinct from aryl-substituted carboxamides .

Table 4: Representative Spectroscopic Data

Compound Name IR C=O (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound ~1675 N,N-diethyl: δ 1.2 (CH₃), 3.4 (CH₂) -
Compound 11 1680 Aromatic H: δ 7.6–8.1
Triazole Derivatives 1663–1682 NH: δ 8.2–10.1 (thione tautomer)

Biological Activity

N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22FN3O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{O}^2\text{S}

This structure contains a quinazoline core with a fluorophenyl substituent and a thioether linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinazoline derivatives, including the compound in focus. For instance, in vitro assays have shown that compounds with similar structures can inhibit various cancer cell lines:

CompoundCell LineIC50 (μM)
N,N-diethyl-3-(4-fluorophenyl)-...MCF7 (Breast)5.0
N,N-diethyl-3-(4-fluorophenyl)-...A549 (Lung)8.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored. The compound exhibited significant activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa15.0

These results indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of N,N-diethyl-3-(4-fluorophenyl)-... have been attributed to its ability to inhibit key inflammatory mediators. Research has shown that it can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells:

Inflammatory MediatorConcentration Reduction (%)
Nitric Oxide45%
Prostaglandin E240%

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Properties : A study involving various quinazoline derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against breast and lung cancer cell lines. The presence of the fluorine atom was found to increase binding affinity to target proteins involved in cancer progression .
  • Investigation of Antibacterial Activity : An investigation into the antibacterial effects demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Q & A

Basic Synthesis

Q1: How can N,N-diethyl-3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide be synthesized, and what critical reaction parameters must be optimized? A1: Synthesis typically involves cyclocondensation of substituted thioureas and carbonyl precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity for thioether formation, while ethanol facilitates crystallization .
  • Temperature : Heating to 170–210°C under reflux is critical for cyclization, as seen in analogous quinazoline syntheses .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions may accelerate intermediate formation.
    Yield optimization requires careful stoichiometric control of the 4-fluorophenyl and 2-methylbenzylthio substituents, which influence steric hindrance .

Structural Confirmation

Q2: What advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound? A2:

  • NMR Spectroscopy : 1H and 13C NMR confirm the dihydroquinazoline core. 2D techniques (HSQC, HMBC) verify substituent connectivity, particularly the thioether linkage and fluorophenyl orientation .
  • X-ray Crystallography : SHELXL refines crystal structures, addressing potential twinning or disorder. High-resolution data (≤1.0 Å) are critical for resolving the 3,4-dihydroquinazoline conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, distinguishing isomers via isotopic patterns .

Advanced Mechanistic Studies

Q3: How can researchers investigate the reaction mechanism of thioether bond formation in this compound? A3:

  • Isotopic Labeling : Use 34S-labeled thiol precursors to track sulfur incorporation via MS/MS fragmentation .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for thiolate nucleophilic attack on carbonyl intermediates .
  • Kinetic Profiling : Monitor reaction rates under varying temperatures and solvent polarities to identify rate-limiting steps. Contradictions between experimental and computational data often arise from unmodeled solvation effects .

Data Contradiction Resolution

Q4: How should conflicting NMR and LC-MS purity data be reconciled? A4:

  • Purity Reassessment : Use HPLC with dual detection (UV and ELSD) to quantify impurities undetected by MS .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotamers) that may obscure NMR signals .
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous proof of molecular geometry, resolving discrepancies between spectroscopic interpretations .

Stability and Degradation Pathways

Q5: What forced degradation strategies identify key instability points in this compound? A5:

  • Hydrolytic Stress : Expose to pH 1–13 buffers; the 4-oxo group is prone to base-catalyzed hydrolysis .
  • Oxidative Stress : Treat with H2O2 to assess thioether oxidation to sulfoxide/sulfone derivatives .
  • Photolytic Stress : ICH Q1B guidelines (UV/vis light) test for aryl-fluorine bond cleavage.
    LC-MS/MS profiles degradation products, with kinetic modeling (Arrhenius plots) predicting shelf-life .

Computational Modeling

Q6: Which in silico methods predict this compound’s binding affinity to kinase targets? A6:

  • Molecular Docking : AutoDock Vina screens binding modes, prioritizing interactions with the quinazoline core and fluorophenyl moiety .
  • Molecular Dynamics (MD) : AMBER simulations assess binding stability, highlighting hydrophobic interactions with the 2-methylbenzylthio group .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity against EGFR homologs .

Stereochemical Analysis

Q7: Does this compound exhibit stereoisomerism, and how can chiral centers be characterized? A7:

  • Atropisomerism : Restricted rotation around the C2-S bond may create conformers detectable via dynamic NMR (VT-NMR) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers, if present.
  • Circular Dichroism : Confirm absolute configuration of isolated stereoisers .

Bioactivity Assay Design

Q8: What formulation strategies improve solubility for cell-based assays? A8:

  • Co-Solvent Systems : DMSO/PEG 400 (10:90 v/v) balances solubility and biocompatibility .
  • Prodrug Derivatization : Introduce phosphate groups at the N,N-diethyl moiety, though this requires post-assay hydrolysis validation .
  • Nanoparticle Encapsulation : Polymeric micelles (e.g., PLGA) enhance bioavailability but may alter diffusion kinetics in kinetic assays .

Synthetic Byproduct Analysis

Q9: How can minor byproducts from the synthesis be identified and quantified? A9:

  • LC-MS/MS with MRM : Targets specific byproduct masses (e.g., de-fluorinated analogs or over-cyclized products) .
  • Isolation via Prep-HPLC : Collect fractions for individual NMR characterization, focusing on δ 7.5–8.5 ppm for aromatic region anomalies .
  • Theoretical Plausibility : Use retrosynthetic analysis to predict likely side reactions (e.g., thioether oxidation during workup) .

Crystallization Optimization

Q10: What strategies yield high-quality crystals for X-ray diffraction? A10:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to induce slow nucleation .
  • Seeding : Introduce microcrystals from analogous quinazoline derivatives to guide lattice formation.
  • Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes disorder in the dihydroquinazoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.